molecular formula C9H7N3O3 B14539515 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide CAS No. 61894-76-6

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide

Cat. No.: B14539515
CAS No.: 61894-76-6
M. Wt: 205.17 g/mol
InChI Key: UZIHCDDEKJRYKS-UHFFFAOYSA-N
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Description

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide is a chemical compound with the molecular formula C9H5NO4. It is a derivative of isoindole and is known for its unique structural properties, which make it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,4-benzenetricarboxylic acid with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

CAS No.

61894-76-6

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

1,3-dihydroxy-N-imino-2H-isoindole-5-carboxamide

InChI

InChI=1S/C9H7N3O3/c10-12-7(13)4-1-2-5-6(3-4)9(15)11-8(5)14/h1-3,10-11,14-15H

InChI Key

UZIHCDDEKJRYKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2C=C1C(=O)N=N)O)O

Origin of Product

United States

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